molecular formula C14H29O4P B15180250 Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester CAS No. 60324-12-1

Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester

Cat. No.: B15180250
CAS No.: 60324-12-1
M. Wt: 292.35 g/mol
InChI Key: FAJOHOSTGGEHAH-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a cyclohexyl ring with a hydroxyl group and two butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester typically involves the reaction of phosphonic acid derivatives with cyclohexanol under controlled conditions. One common method involves the esterification of phosphonic acid with dibutyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol and butanol.

    Substitution: Formation of substituted phosphonic acid derivatives.

Scientific Research Applications

Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt key biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester can be compared with other similar compounds, such as:

    Phosphonic acid, (1-hydroxycyclohexyl)-, dimethyl ester: Similar structure but with methyl ester groups instead of butyl ester groups.

    Phosphonic acid, (1-hydroxycyclohexyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of butyl ester groups.

    Phosphonic acid, (1-hydroxycyclohexyl)-, dipropyl ester: Similar structure but with propyl ester groups instead of butyl ester groups.

The uniqueness of this compound lies in its specific ester groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

60324-12-1

Molecular Formula

C14H29O4P

Molecular Weight

292.35 g/mol

IUPAC Name

1-dibutoxyphosphorylcyclohexan-1-ol

InChI

InChI=1S/C14H29O4P/c1-3-5-12-17-19(16,18-13-6-4-2)14(15)10-8-7-9-11-14/h15H,3-13H2,1-2H3

InChI Key

FAJOHOSTGGEHAH-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C1(CCCCC1)O)OCCCC

Origin of Product

United States

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